molecular formula C12H10N2O2 B13150756 Methyl [2,3'-bipyridine]-5-carboxylate

Methyl [2,3'-bipyridine]-5-carboxylate

Cat. No.: B13150756
M. Wt: 214.22 g/mol
InChI Key: UKLIXMPEAWJRJL-UHFFFAOYSA-N
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Description

Methyl [2,3'-bipyridine]-5-carboxylate (CAS: 96546-79-1) is a heterocyclic organic compound with the molecular formula C₁₂H₁₀N₂O₂ and a molecular weight of 214.22 g/mol . Its structure consists of two pyridine rings linked at the 2- and 3'-positions, with a methyl ester group (-COOCH₃) at the 5-position of one pyridine moiety. Key identifiers include the SMILES string COC(=O)C1=CN=C(C=C1)C2=CN=CC=C2 and InChIKey UKLIXMPEAWJRJL-UHFFFAOYSA-N . This compound is frequently utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its bipyridine scaffold, which offers versatile functionalization sites.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

methyl 6-pyridin-3-ylpyridine-3-carboxylate

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)10-4-5-11(14-8-10)9-3-2-6-13-7-9/h2-8H,1H3

InChI Key

UKLIXMPEAWJRJL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Stille Coupling

A modified Stille coupling protocol (as detailed in) can be adapted:

  • Reactants : 2-Bromopyridine-5-carboxylic acid and 3-(tributylstannyl)pyridine.
  • Conditions : Pd(PPh₃)₄ catalyst, xylene solvent, 110°C, 24 hours under inert atmosphere.
  • Post-reaction oxidation : The carboxylic acid intermediate is esterified using methanol and H₂SO₄ under reflux (82% yield,).

Example Procedure :

  • Dissolve 2-bromopyridine-5-carboxylic acid (1.0 eq) and 3-(tributylstannyl)pyridine (1.1 eq) in degassed xylene.
  • Add Pd(PPh₃)₄ (5 mol%), heat at 110°C for 24 hours.
  • Purify the intermediate [2,3'-bipyridine]-5-carboxylic acid via column chromatography.
  • Esterify with methanol (10 eq) and H₂SO₄ (2 mL) under reflux for 18 hours.

Yield : ~65–70% after esterification (,).

Oxidation-Esterification Tandem Approach

This method involves oxidation of a methyl-substituted precursor followed by esterification:

Step 1: Oxidation of 5-Methyl-[2,3'-bipyridine]

  • Reactant : 5-Methyl-[2,3'-bipyridine] (synthesized via methods in).
  • Conditions : KMnO₄ (4.0 eq) in H₂O/t-BuOH (1:1) at 80°C for 18 hours ().
  • Outcome : Generates [2,3'-bipyridine]-5-carboxylic acid (83% yield).

Step 2: Esterification

  • Reactant : [2,3'-bipyridine]-5-carboxylic acid.
  • Conditions : Methanol (solvent), H₂SO₄ (catalyst), reflux for 18 hours ().
  • Yield : 74–89% (,).

Cyclization of Pyridine Derivatives

A cyclization strategy (adapted from) enables direct access to functionalized bipyridines:

Reactants :

  • Chalcone derivative: 5-(3-(4-(Dimethylamino)phenyl)acryloyl)-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile.
  • Malononitrile dimer.

Conditions :

  • Acetic acid and ammonium acetate at 80°C for 6 hours.
  • Outcome : Forms a [2,3'-bipyridine] core with nitrile and thioether groups, which can be hydrolyzed and esterified to the target compound ().

Limitation : Requires additional steps to introduce the methyl ester group.

Comparative Analysis of Methods

Method Key Steps Yield (%) Advantages Limitations
Stille Coupling Cross-coupling → Esterification 65–70 High regioselectivity Requires toxic stannanes
Oxidation-Ester Oxidation → Esterification 74–89 Simple esterification step Dependent on methyl precursor synthesis
Cyclization Cyclization → Functionalization ~50 Direct core formation Multi-step, lower overall yield

Critical Notes

  • Regioselectivity : Achieving the 2,3'-linkage is challenging compared to 2,2'-bipyridines. Steric and electronic directing groups may improve selectivity ().
  • Esterification Efficiency : Methanol as a nucleophile provides higher yields than bulkier alcohols ().
  • Purification : Chromatography or recrystallization is essential due to byproducts from coupling reactions (,).

Chemical Reactions Analysis

Types of Reactions: Methyl [2,3’-bipyridine]-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism by which Methyl [2,3’-bipyridine]-5-carboxylate exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive or stabilizing it in a particular oxidation state. The molecular targets and pathways involved often include metal-dependent enzymes and receptors, which can be modulated by the metal complexes formed with this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between Methyl [2,3'-bipyridine]-5-carboxylate and analogous bipyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents XLogP3 Polar Surface Area (Ų) Key Applications/References
This compound C₁₂H₁₀N₂O₂ 214.22 -COOCH₃ at position 5 1.3 52.1 Synthetic intermediate
Methyl 3,6'-dichloro-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylate C₁₃H₇Cl₂F₃N₂O₂ 351.10 -Cl at 3 and 6', -CF₃ at 5, -COOCH₃ at 5' N/A N/A Pharmaceutical intermediate
6,6’-Bis(trifluoromethyl)-[2,3’-bipyridine]-3-amine C₁₂H₈F₆N₂ 294.21 -CF₃ at 6 and 6’, -NH₂ at 3 N/A N/A Kinase inhibitor intermediate
(R)-N-(4-(5-(4-((1,4-dioxan-2-yl)methoxy)-3-methoxyphenyl)-2-aminopyridin-3-yl)-3-fluorophenyl)-5-methyl-4'-oxo-1'-((tetrahydro-2H-pyran-4-yl)methyl)-1',4'-dihydro-[2,3'-bipyridine]-5'-carboxamide C₄₀H₄₄FN₅O₇ 725.82 Complex substituents (dioxane, methoxy, carboxamide) N/A N/A AXL kinase inhibitor
Key Observations:

Substituent Effects on Lipophilicity: The parent compound (XLogP3 = 1.3) is less lipophilic than derivatives with trifluoromethyl (-CF₃) or chlorine groups, which typically increase hydrophobicity. For example, Methyl 3,6'-dichloro-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylate likely has a higher XLogP3 due to electron-withdrawing Cl and CF₃ groups .

Molecular Weight and Functionalization :

  • Bulky substituents (e.g., dioxane, tetrahydropyran in ) significantly increase molecular weight (>700 g/mol), impacting pharmacokinetic properties like membrane permeability and metabolic stability .
  • Halogenation (Cl, F) and trifluoromethylation enhance metabolic resistance and binding affinity in drug candidates, as seen in and .

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